![molecular formula C20H22N6O2 B2585376 3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide CAS No. 1796946-16-1](/img/structure/B2585376.png)
3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a pyrazolo[1,5-a]pyrimidin-6-yl group, and an indazole-6-carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Unfortunately, specific information about its properties is not available from the search results .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their biological activities, including antitumor, antimicrobial, and antiviral effects. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, showing inhibition effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in chemotherapy treatments (S. Riyadh, 2011). Another study synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, finding activity against human cytomegalovirus and herpes simplex virus (N. Saxena et al., 1990).
Development of Functional Fluorophores
Pyrazolo[1,5-a]pyrimidines have also been utilized as key intermediates for the preparation of functional fluorophores. These compounds have been developed into novel functional fluorophores with potential applications as fluorescent probes for detecting biologically or environmentally relevant species, demonstrating their versatility beyond pharmaceutical applications (Juan C Castillo et al., 2018).
Antimicrobial and Antifungal Applications
Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds offer a promising avenue for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Nada M. Abunada et al., 2008).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the properties of indole derivatives that the compound likely interacts with its targets by binding to them, thereby influencing their function .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
3-methoxy-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-9-18-22-11-14(12-26(18)23-13)5-4-8-21-19(27)15-6-7-16-17(10-15)24-25(2)20(16)28-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAOZKDPYBBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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